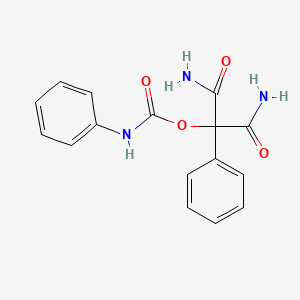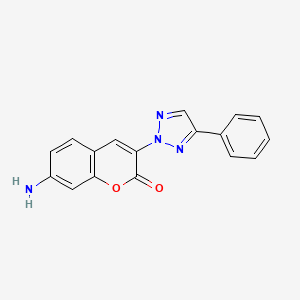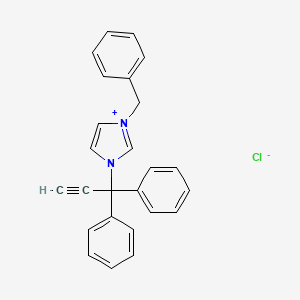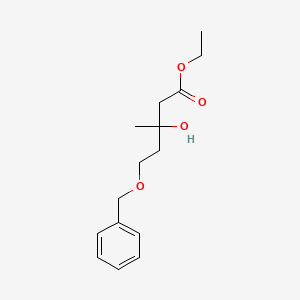
(1,3-diamino-1,3-dioxo-2-phenylpropan-2-yl) N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Diamino-1,3-dioxo-2-phenylpropan-2-yl) N-phenylcarbamate is an organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a complex structure with both amino and carbamate functional groups, making it versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-diamino-1,3-dioxo-2-phenylpropan-2-yl) N-phenylcarbamate typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of phenyl isocyanate with a suitable amine to form an intermediate carbamate.
Cyclization: This intermediate then undergoes cyclization with a diketone, such as 1,3-diketone, under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with fewer oxygen atoms or more hydrogen atoms.
Substituted Derivatives: Compounds with new functional groups replacing the original amino groups.
Chemistry:
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical studies.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine:
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostic Agents: Potential use in the development of diagnostic agents for imaging and detection.
Industry:
Polymer Production: Used in the synthesis of specialized polymers with unique properties.
Material Science: Application in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism by which (1,3-diamino-1,3-dioxo-2-phenylpropan-2-yl) N-phenylcarbamate exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.
Interactions: Formation of stable complexes with target molecules, influencing their behavior and activity.
Vergleich Mit ähnlichen Verbindungen
(1,3-Diamino-1,3-dioxo-2-phenylpropan-2-yl) N-methylcarbamate: Similar structure but with a methyl group instead of a phenyl group.
(1,3-Diamino-1,3-dioxo-2-phenylpropan-2-yl) N-ethylcarbamate: Contains an ethyl group, leading to different chemical properties.
Uniqueness:
Functional Groups: The presence of both amino and carbamate groups provides unique reactivity.
Applications: Broader range of applications due to its versatile structure.
Stability: Enhanced stability under various conditions compared to similar compounds.
This detailed overview of (1,3-diamino-1,3-dioxo-2-phenylpropan-2-yl) N-phenylcarbamate highlights its significance in scientific research and industrial applications
Eigenschaften
IUPAC Name |
(1,3-diamino-1,3-dioxo-2-phenylpropan-2-yl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c17-13(20)16(14(18)21,11-7-3-1-4-8-11)23-15(22)19-12-9-5-2-6-10-12/h1-10H,(H2,17,20)(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAJFZBYYHLGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)(C(=O)N)OC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide](/img/structure/B8042782.png)
![(E)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B8042796.png)
![2-[[4-[2-[4-(2-Cyanopropan-2-ylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile](/img/structure/B8042807.png)




![Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate](/img/structure/B8042840.png)

![2-[[2-(4-chloroanilino)-2-oxoethyl]-hydroxyamino]-N-(4-chlorophenyl)acetamide](/img/structure/B8042848.png)
![[3-(2-Oxopyrrolidin-1-yl)phenyl] benzenesulfonate](/img/structure/B8042853.png)

![2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate](/img/structure/B8042868.png)
![3-(chloromethylsulfonyl)-4-[(E)-2-(4-methoxyphenyl)ethenyl]aniline](/img/structure/B8042872.png)
